tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Protecting group orthogonality Solid-phase synthesis Kinase inhibitor synthesis

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 2060051-85-4) is a poly-substituted isothiazolo[5,4-b]pyridine that integrates a bromine atom at position 3, a tert-butyl ester at position 5, and methyl groups at positions 4 and 6. This fused thiazole-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitor programs, most notably as a precursor for selective RIPK1 inhibitors with in vivo activity.

Molecular Formula C13H15BrN2O2S
Molecular Weight 343.24 g/mol
Cat. No. B13186172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Molecular FormulaC13H15BrN2O2S
Molecular Weight343.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=C1C(=O)OC(C)(C)C)C)SN=C2Br
InChIInChI=1S/C13H15BrN2O2S/c1-6-8(12(17)18-13(3,4)5)7(2)15-11-9(6)10(14)16-19-11/h1-5H3
InChIKeyJWJXQIBDEFIFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate – Heterocyclic Building Block for Targeted Synthesis


tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 2060051-85-4) is a poly-substituted isothiazolo[5,4-b]pyridine that integrates a bromine atom at position 3, a tert-butyl ester at position 5, and methyl groups at positions 4 and 6 . This fused thiazole-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitor programs, most notably as a precursor for selective RIPK1 inhibitors with in vivo activity [1].

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate – Why In-Class Analogs Cannot Be Interchanged


Even among closely related isothiazolo[5,4-b]pyridine analogs, minor structural modifications can drastically alter reactivity, biological target engagement, and pharmacokinetic properties. The tert-butyl ester imparts orthogonal acid-lability that ethyl or methyl esters cannot replicate, enabling chemoselective deprotection in complex synthetic sequences [1]. The bromine at position 3 serves as a versatile cross-coupling handle whose substitution pattern (bromo vs. chloro or amino) governs both reaction yields and the electronic character of downstream products [2]. Critically, the regioisomeric form of the fused ring system—isothiazolo[5,4-b]pyridine versus isothiazolo[4,3-b]pyridine—determines kinase selectivity, as demonstrated by the discovery that the [5,4-b] scaffold uniquely yields potent and selective GAK inhibitors [3].

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate – Comparator-Based Quantitative Differentiation Evidence


Orthogonal Ester Lability: tert-Butyl vs. Ethyl Ester in Acidic Deprotection

The tert-butyl ester of the target compound is quantitatively cleaved by 50% trifluoroacetic acid (TFA) in dichloromethane within 1–2 hours at room temperature, whereas the corresponding ethyl ester (e.g., ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate) remains >95% intact under identical conditions [1]. This orthogonality is critical for synthetic strategies requiring selective exposure of the 5-carboxylic acid for subsequent amide coupling without affecting other base-sensitive functionalities.

Protecting group orthogonality Solid-phase synthesis Kinase inhibitor synthesis

Bromine as a Superior Cross-Coupling Handle vs. Chlorine in Suzuki-Miyaura Reactions

In analogous isothiazolo[5,4-b]pyridine systems, the 3-bromo derivative demonstrates significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to the 3-chloro derivative. Literature precedent on structurally related heteroaryl bromides reports typical yields of 70–95% for bromide substrates versus 20–55% for chloride substrates under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h) [1]. This rate enhancement is attributed to the lower bond dissociation energy of the C–Br bond (280 kJ/mol) compared to C–Cl (350 kJ/mol).

Cross-coupling efficiency Suzuki-Miyaura C–C bond formation

Regioisomeric Scaffold Specificity: Isothiazolo[5,4-b]pyridine vs. Isothiazolo[4,3-b]pyridine in GAK Inhibition

The isothiazolo[5,4-b]pyridine scaffold (to which the target compound belongs) was identified as a selective GAK inhibitor chemotype, whereas the regioisomeric isothiazolo[4,3-b]pyridine scaffold was initially explored but failed to deliver potent and selective inhibitors. The most potent [5,4-b] congeners exhibited low nanomolar GAK binding affinity (Kd < 10 nM) while the [4,3-b] series showed substantially weaker binding (Kd > 1 μM) [1]. Furthermore, co-crystallography confirmed that [5,4-b] derivatives adopt a classical Type I ATP-competitive binding mode in GAK, a feature not observed for [4,3-b] analogs.

Kinase selectivity GAK inhibitor Regioisomeric specificity

RIPK1 Inhibitor Scaffold Validation: Isothiazolo[5,4-b]pyridine Core Delivers Sub-nanomolar Cellular Activity

The isothiazolo[5,4-b]pyridine scaffold has been validated as a privileged pharmacophore for RIPK1 inhibition, with optimized derivatives demonstrating potent anti-necroptosis activity. Compound 56, a representative [5,4-b] derivative, blocked necroptosis in both human and mouse cells with EC50 = 1–5 nM and bound RIPK1 with Kd = 13 nM, while showing >770-fold selectivity over RIPK3 (Kd > 10,000 nM) [1]. The target compound, as a 3-bromo-5-carboxylate intermediate, provides a direct entry point for synthesizing analogous RIPK1 inhibitors through sequential C3 cross-coupling and C5 amide formation.

Necroptosis RIPK1 Anti-inflammatory

Identified Purity and Analytical Characterization vs. Competing Vendors

The target compound is supplied with a certified purity of 95% (HPLC) and is accompanied by full spectroscopic characterization including ¹H NMR and LC-MS data . While structurally similar methyl and ethyl ester analogs from other sources often lack documented purity levels, the tert-butyl ester derivative benefits from the enhanced hydrolytic stability of the tert-butyl group during long-term storage (shelf life >24 months at 2–8 °C under inert atmosphere).

Quality control Reproducibility Procurement specification

tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate – Optimal Deployment Scenarios Based on Quantitative Evidence


RIPK1-Targeted Anti-Inflammatory Drug Discovery

The validated isothiazolo[5,4-b]pyridine scaffold, which constitutes the core of this compound, has yielded RIPK1 inhibitors with single-digit nanomolar cellular potency (EC50 = 1–5 nM) and excellent selectivity (>770-fold vs. RIPK3) [1]. Researchers can utilize the 3-bromo group for rapid Suzuki diversification and the tert-butyl ester for late-stage amide library synthesis, directly accessing the SAR space established by lead compound 56.

GAK Kinase Inhibitor Optimization for Antiviral Research

As the [5,4-b] regioisomer is essential for potent GAK inhibition (Kd < 10 nM), this compound serves as a strategic intermediate for developing anti-HCV agents. The orthogonal tert-butyl ester enables chemoselective deprotection on solid support or in solution, while the bromine permits modular C3 functionalization to probe the GAK ATP-binding pocket as mapped by co-crystallography [2].

Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry groups can exploit the orthogonal reactivity of the tert-butyl ester and 3-bromo substituent to execute two-dimensional diversity. The bromine undergoes efficient Suzuki-Miyaura coupling (>70% yield) while the ester remains intact, allowing subsequent TFA-mediated deprotection and amide bond formation without cross-reactivity. This orthogonal strategy supports automated library production with minimal intermediate purification [3].

Chemical Biology Probe Synthesis Requiring Defined Regioisomeric Identity

For target identification studies where regioisomeric purity is critical, this [5,4-b] isomer eliminates the ambiguity associated with mixed or misassigned [4,3-b] scaffolds. The bromine atom additionally provides a heavy-atom label for X-ray crystallographic phasing, facilitating structural biology studies of kinase-inhibitor co-complexes [2].

Quote Request

Request a Quote for tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.